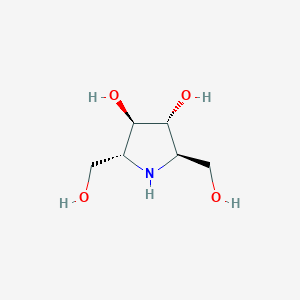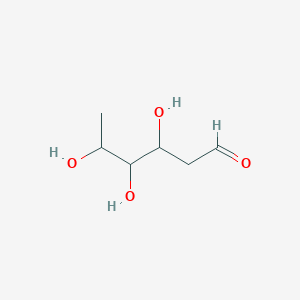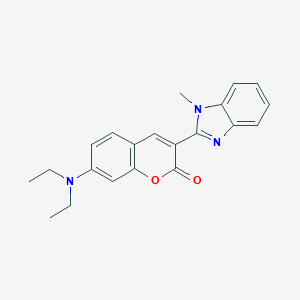
3,2'-Dihydroxychalcone
Overview
Description
3,2’-Dihydroxychalcone is a chemical compound with the empirical formula C15H12O3 and a molecular weight of 240.25 . It is a solid substance .
Synthesis Analysis
Chalcones, including 3,2’-Dihydroxychalcone, are an area of great interest in recent years. Researchers have explored new approaches for the synthesis of chalcone derivatives, which have revealed an array of pharmacological and biological effects .
Molecular Structure Analysis
The molecular structure of 3,2’-Dihydroxychalcone is represented by the SMILES string Oc1cccc(\\C=C\\C(=O)c2ccccc2O)c1 .
Chemical Reactions Analysis
Chalcones are α,β-unsaturated ketones that contain the reactive keto-ethylenic group –CO–CH=CH–, a chromophore responsible for the color in chalcone compounds .
Physical And Chemical Properties Analysis
3,2’-Dihydroxychalcone is a solid substance . Its empirical formula is C15H12O3, and its molecular weight is 240.25 .
Scientific Research Applications
3,2’-Dihydroxychalcone: A Comprehensive Analysis of Scientific Research Applications:
Pharmacological Properties
The pharmacological properties of chalcones include a wide range of activities such as antidiabetic, neuroprotective, and anticancer activities which might also be applicable to 3,2’-Dihydroxychalcone.
Mechanism of Action
Target of Action
3,2’-Dihydroxychalcone is known to interact with several targets. It has been found to activate bitter taste receptors, specifically hTAS2R14 and hTAS2R39 . These receptors play a crucial role in the perception of bitterness, which can influence food intake and metabolism.
Mode of Action
The interaction of 3,2’-Dihydroxychalcone with its targets leads to various changes. For instance, its activation of bitter taste receptors can trigger a cascade of intracellular events, leading to the perception of bitterness . .
Biochemical Pathways
3,2’-Dihydroxychalcone is implicated in several biochemical pathways. It has been suggested to have an inhibitory effect on the glycerol-3-phosphate dehydrogenase pathway in leishmania species . This pathway is crucial for energy production in these organisms, and its inhibition could potentially lead to their death.
Pharmacokinetics
Like other chalcones, it is expected to have good bioavailability due to its lipophilic nature .
Result of Action
The activation of bitter taste receptors by 3,2’-Dihydroxychalcone can lead to various molecular and cellular effects. For instance, it can influence food intake and metabolism, potentially contributing to weight management . Additionally, its inhibitory effect on the glycerol-3-phosphate dehydrogenase pathway in leishmania species could potentially be exploited for the treatment of leishmaniasis .
Safety and Hazards
properties
IUPAC Name |
(E)-1-(2-hydroxyphenyl)-3-(3-hydroxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O3/c16-12-5-3-4-11(10-12)8-9-15(18)13-6-1-2-7-14(13)17/h1-10,16-17H/b9-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLEVPIDFNNFTHJ-CMDGGOBGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C=CC2=CC(=CC=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)/C=C/C2=CC(=CC=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601345756 | |
| Record name | 2',3-Dihydroxychalcone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601345756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,2'-Dihydroxychalcone | |
CAS RN |
36574-83-1 | |
| Record name | MLS002693861 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73257 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2',3-Dihydroxychalcone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601345756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the presence of hydroxyl groups on the A-ring of 3,2'-dihydroxychalcone influence its glucuronidation by UGT enzymes?
A: Research indicates that the presence of a hydroxyl group on the A-ring of 3,2'-dihydroxychalcone can significantly impact its glucuronidation by specific UGT1A isoforms. For instance, when reacting with UGT1A9, the addition of a hydroxyl group to the A-ring of dihydroxychalcones leads to increased formation of the 2'-O-glucuronide product. [] This suggests that the A-ring hydroxyl group may enhance the interaction between the enzyme and the substrate at the 2' position, promoting glucuronidation at that site.
Q2: Does 3,2'-dihydroxychalcone undergo cyclization during glucuronidation by UGT enzymes, and if so, which enzyme exhibits this activity?
A: Yes, 3,2'-dihydroxychalcone can undergo cyclization to form its corresponding flavanone glucuronide during glucuronidation. Specifically, UGT1A7 has been shown to promote both the cyclization of 3,2'-dihydroxychalcone and the formation of its corresponding flavanone glucuronide. [] This highlights the diverse catalytic activities of different UGT1A isoforms and their ability to influence the metabolic fate of chalcones.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















